REACTION_CXSMILES
|
OC[P:3](=[O:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].N1[C:16]([CH3:17])=[CH:15][CH:14]=CC=1C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(OCC1C=CC=CC=1)C1C=CC=CC=1.C1(O)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:62]([NH:69][NH2:70])C1C=CC=CC=1.[O-]S(C(F)(F)F)(=O)=O>C1COCC1>[CH2:62]([NH:69][NH2:70])[C:9]1[CH:8]=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH2:5]([O:4][PH:3](=[O:10])[O:7][CH2:8][CH3:9])[CH3:6] |f:5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
Cs2CO3
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 h the reaction mixture was partitioned between EtOAc and saturated NaCl
|
Duration
|
2 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (5% 2-propanol/CH2Cl2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |